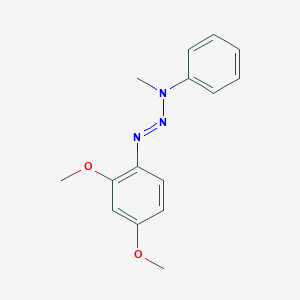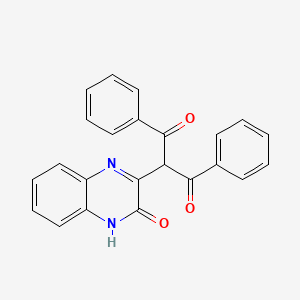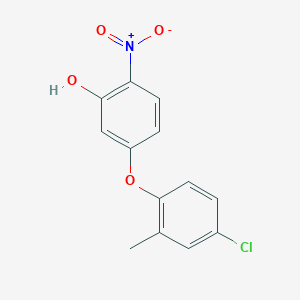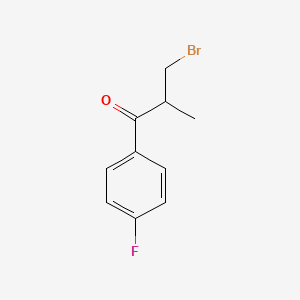
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives. This compound is characterized by the presence of a triazene group, which is a functional group consisting of a diazo group attached to an amine. The compound’s structure includes a 2,4-dimethoxyphenyl group and a phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene typically involves the reaction of 2,4-dimethoxyaniline with diazomethane in the presence of a catalyst. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with the aniline derivative to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazene derivatives depending on the nucleophile used.
科学的研究の応用
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amine compounds in vivo.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene involves its interaction with biological molecules through the triazene group. The compound can undergo metabolic activation to release reactive intermediates, which can then interact with cellular targets such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-2-ene
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-3-ene
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its stability and reactivity compared to other triazene derivatives. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and pharmaceutical research.
特性
CAS番号 |
59528-20-0 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC名 |
N-[(2,4-dimethoxyphenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H17N3O2/c1-18(12-7-5-4-6-8-12)17-16-14-10-9-13(19-2)11-15(14)20-3/h4-11H,1-3H3 |
InChIキー |
CJSOKXFPEZUBBH-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)N=NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)


![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)


![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)


